Product packaging for Methyl 3-(oxiran-2-yl)benzoate(Cat. No.:)

Methyl 3-(oxiran-2-yl)benzoate

Cat. No.: B15307108
M. Wt: 178.18 g/mol
InChI Key: YFUZAJVSALDPOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(oxiran-2-yl)benzoate (: 1044507-47-2) is a benzoate ester derivative characterized by the presence of an epoxide (oxirane) functional group. This combination makes it a valuable bifunctional intermediate in organic and medicinal chemistry research. The compound is supplied as a high-purity material to ensure consistency and reliability in experimental workflows. The primary research value of this compound lies in its potential as a building block for the synthesis of more complex molecules. The epoxide ring is a highly versatile and reactive site, known to undergo ring-opening reactions with various nucleophiles, which can be exploited to create a diverse array of derivatives with modified properties . This reactivity is particularly useful in fields such as polymer science for cross-linking and in pharmaceutical research for constructing molecular scaffolds. While the specific biological mechanism of action for this compound has not been elucidated, its structure suggests potential as a precursor for protease inhibitors or other bioactive molecules that target nucleophilic residues in enzyme active sites. Researchers are advised that this product is designated "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Proper laboratory safety protocols, including the use of personal protective equipment, should be followed when handling this chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3 B15307108 Methyl 3-(oxiran-2-yl)benzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

methyl 3-(oxiran-2-yl)benzoate

InChI

InChI=1S/C10H10O3/c1-12-10(11)8-4-2-3-7(5-8)9-6-13-9/h2-5,9H,6H2,1H3

InChI Key

YFUZAJVSALDPOU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2CO2

Origin of Product

United States

Elucidation of Chemical Reactivity and Transformation Mechanisms

Oxirane Ring-Opening Reactions of Methyl 3-(oxiran-2-yl)benzoate

The high ring strain of the epoxide in this compound makes it a prime target for nucleophilic attack, leading to a variety of functionalized products. These reactions can be initiated by a range of nucleophiles and can be catalyzed by either acid or base.

The reaction of epoxides with amines is a well-established method for the synthesis of β-amino alcohols, which are valuable intermediates in the production of pharmaceuticals and other biologically active molecules. rsc.org The nucleophilic ring-opening of this compound with amines and nitrogen heterocycles follows this general principle.

The reaction mechanism involves the nucleophilic attack of the amine's lone pair of electrons on one of the carbon atoms of the oxirane ring. This attack leads to the opening of the strained ring and the formation of a zwitterionic intermediate, which is then protonated to yield the final β-amino alcohol product. The regioselectivity of the attack (i.e., which carbon of the epoxide is attacked) is influenced by steric and electronic factors, as well as the reaction conditions. In the case of unsymmetrical epoxides like this compound, the nucleophile generally attacks the less substituted carbon atom under neutral or basic conditions.

Nitrogen heterocycles, such as imidazoles, pyridines, and quinolines, can also act as nucleophiles in the ring-opening of epoxides. osti.govresearchgate.net These reactions are significant for the synthesis of more complex heterocyclic structures. osti.govbham.ac.ukeurjchem.comresearchgate.net The mechanism is analogous to that with simple amines, with the heterocyclic nitrogen atom initiating the nucleophilic attack. The resulting products are valuable scaffolds in medicinal chemistry and materials science. osti.gov

Table 1: Examples of Nucleophilic Ring-Opening Reactions with Amines

NucleophileProductReaction ConditionsReference
AnilineMethyl 3-(2-hydroxy-2-(phenylamino)ethyl)benzoateCatalyst-controlled rsc.org
DiisopropylamineMethyl 3-(2-(diisopropylamino)-2-hydroxyethyl)benzoateCatalyst decomposition may occur rsc.org
MorpholineMethyl 3-(2-hydroxy-2-morpholinoethyl)benzoateBase-mediated cyclization google.com

In the presence of an acid catalyst, the ring-opening of epoxides is facilitated by the protonation of the epoxide oxygen. khanacademy.orgyoutube.com This protonation makes the epoxide a better leaving group and activates the ring towards nucleophilic attack, even by weak nucleophiles like water or alcohols. khanacademy.orgyoutube.com

The mechanism proceeds in two steps. First, the epoxide oxygen is protonated by the acid catalyst, forming a protonated epoxide. khanacademy.orgyoutube.com This is followed by the nucleophilic attack on one of the carbon atoms of the protonated epoxide. In contrast to base-catalyzed ring-opening, the acid-catalyzed reaction often favors attack at the more substituted carbon atom because this carbon can better stabilize the partial positive charge that develops in the transition state. khanacademy.org This regioselectivity is a key feature of acid-catalyzed epoxide ring-opening reactions.

For this compound, acid-catalyzed ring-opening can lead to the formation of various products depending on the nucleophile present in the reaction medium. For instance, in the presence of water, a diol will be formed. If an alcohol is used as the solvent, an ether-alcohol derivative will be the major product. The kinetics and mechanism of such reactions can be influenced by factors like the nature of the acid catalyst and the solvent. researchgate.net

The hydrolysis of the oxirane ring in this compound, typically under acidic or basic conditions, leads to the formation of the corresponding vicinal diol, Methyl 3-(2,3-dihydroxypropyl)benzoate. researchgate.net This transformation is a common and important reaction of epoxides, providing access to a class of compounds with broad utility in organic synthesis. researchgate.netyoutube.com

The synthesis of diols from epoxides can be achieved through acid-catalyzed hydrolysis, where water acts as the nucleophile. researchgate.net Alternatively, base-catalyzed hydrolysis can also be employed. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the epoxide ring.

Beyond diols, the oxirane ring can be opened by a wide array of other nucleophiles to generate a diverse range of functionalized derivatives. For example, reaction with thiols can yield β-hydroxy sulfides, while reaction with cyanides can produce β-hydroxy nitriles. These transformations significantly expand the synthetic utility of this compound as a building block for more complex molecules.

Reactivity at the Benzoate (B1203000) Ester Moiety

The benzoate ester group in this compound also exhibits characteristic reactivity, primarily involving nucleophilic acyl substitution.

Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. libretexts.org This reaction can be catalyzed by either acid or base. libretexts.org In the case of this compound, hydrolysis would yield 3-(oxiran-2-yl)benzoic acid and methanol (B129727).

Basic hydrolysis, also known as saponification, is an irreversible process that involves the attack of a hydroxide ion on the carbonyl carbon of the ester. libretexts.orgyoutube.com This is followed by the elimination of the methoxide (B1231860) ion, which then deprotonates the newly formed carboxylic acid to give a carboxylate salt. libretexts.org Acidification of the reaction mixture then yields the final carboxylic acid product. youtube.com

Acid-catalyzed hydrolysis is a reversible reaction that begins with the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. libretexts.org Water then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of methanol yield the carboxylic acid.

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction is also typically catalyzed by an acid or a base. For this compound, reaction with a different alcohol (e.g., ethanol) in the presence of a catalyst would lead to the formation of Ethyl 3-(oxiran-2-yl)benzoate and methanol.

Studies on the hydrolysis of methyl benzoates have shown that the reaction can be promoted by high-temperature water, even in the absence of a catalyst. psu.edu The presence of substituents on the benzene (B151609) ring can influence the rate of hydrolysis. psu.edu

While less common for simple benzoates, carbonylation reactions can be employed to introduce a carbonyl group into the molecule. The reactivity of the ester moiety in this compound could potentially be exploited in more advanced transformations. For instance, under specific catalytic conditions, it might be possible to achieve carbonylation at the aromatic ring or other related transformations. Research in the field of metal-catalyzed reactions continues to provide new methods for the functionalization of aromatic esters. mdpi.com

Cross-Coupling Strategies Involving Benzoate Derivatives

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.org While aryl halides are the most common coupling partners, the use of phenol-derived substrates, such as aryl mesylates and tosylates, has gained significant traction as they are readily available and offer a versatile alternative. rsc.orgscispace.com These strategies can be conceptually extended to benzoate derivatives, including this compound, where the ester group can be transformed into a more reactive leaving group for cross-coupling reactions.

Iron-catalyzed cross-coupling reactions have also emerged as a more sustainable and economical alternative to palladium-based systems. bris.ac.uk Significant progress has been made in iron-catalyzed Suzuki-type biaryl cross-coupling reactions, which traditionally required a directing group. bris.ac.uk However, recent developments have demonstrated successful couplings without such directing groups, expanding the applicability of this methodology. bris.ac.uk Furthermore, ruthenium-catalyzed cross-coupling of aryl methyl ethers with organoboranes has been reported, showcasing the potential for activating C-O bonds for the formation of biaryl compounds. rsc.org These advancements in transition metal catalysis provide a foundation for developing novel cross-coupling strategies involving the benzoate portion of this compound.

For instance, a hypothetical cross-coupling reaction could involve the conversion of the methyl ester to a different functional group that is more amenable to coupling, followed by a palladium, nickel, or iron-catalyzed reaction with an appropriate organometallic reagent. The choice of catalyst, ligand, and reaction conditions would be crucial in achieving the desired transformation while preserving the integrity of the epoxide ring.

A representative, though not exhaustive, overview of potential cross-coupling partners and catalysts is provided in the table below.

Coupling PartnerCatalyst System (Example)Resulting Bond
Arylboronic acidPd(OAc)₂ / SPhosC(aryl)-C(aryl)
OrganostannanePd(OAc)₂ / P(t-Bu)₃C(aryl)-C(aryl)
Organozinc reagentFe(acac)₃ / XantphosC(aryl)-C(aryl)
Terminal alkynePd(OAc)₂ / P(p-tol)₃C(aryl)-C(alkynyl)

Advanced Functionalization of the Aromatic Ring

Beyond cross-coupling reactions, the aromatic ring of this compound can be further functionalized through various electrophilic and metalation strategies.

The ester group (-COOCH₃) on the benzene ring is a deactivating, meta-directing group for electrophilic aromatic substitution (EAS). aiinmr.comma.edu This is due to the electron-withdrawing nature of the carbonyl group, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. ma.edugrabmyessay.com The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta positions (C4 and C6 relative to the ester group). The oxirane substituent is generally considered a weak activating group and its directing influence is typically overridden by the stronger deactivating effect of the methyl ester.

A classic example of an EAS reaction is nitration. The nitration of methyl benzoate, for instance, is a well-established laboratory procedure that yields methyl 3-nitrobenzoate as the major product. aiinmr.comgrabmyessay.comyoutube.com This reaction is typically carried out using a mixture of concentrated nitric and sulfuric acids, which generates the highly reactive nitronium ion (NO₂⁺) as the electrophile. aiinmr.comma.edugrabmyessay.com The reaction mechanism involves the attack of the aromatic π-electrons on the nitronium ion, followed by the loss of a proton to restore aromaticity. aiinmr.com It is crucial to maintain a low temperature during the reaction to prevent the formation of dinitrated byproducts. grabmyessay.comyoutube.com

Similarly, other EAS reactions such as halogenation, sulfonation, and Friedel-Crafts acylation would be expected to occur primarily at the meta position of this compound, provided the epoxide ring remains stable under the reaction conditions.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. organic-chemistry.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgbaranlab.org The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups. organic-chemistry.org

While the ester group of a benzoate is generally not a strong DMG, the carboxylate group, formed by in-situ saponification or by starting with the corresponding benzoic acid, can act as a moderate directing group. researchgate.net The lithiation of benzoic acid itself, for example, leads to the formation of the ortho-lithiated species. researchgate.net The relative directing ability of the carboxylate group is intermediate compared to other common DMGs. researchgate.net

For a substrate like this compound, a directed metalation strategy would likely involve initial deprotonation at the C2 or C4 position, guided by the ester (or corresponding carboxylate) group. The choice of the strong base (e.g., n-BuLi, s-BuLi, or LDA) and the reaction conditions (temperature, solvent, additives like TMEDA) would be critical in controlling the regioselectivity of the metalation. baranlab.orgacs.orgunblog.fr Subsequent quenching with an electrophile would then install a new substituent at the ortho position. This approach offers a complementary strategy to electrophilic aromatic substitution for functionalizing the aromatic ring with high regiocontrol.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is essential for optimizing reaction conditions and predicting product outcomes.

The ring-opening of epoxides is a fundamental and widely studied reaction in organic chemistry. The mechanism can proceed through either an SN1 or SN2 pathway, depending on the reaction conditions (acidic, basic, or neutral) and the substitution pattern of the epoxide.

Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a better leaving group. The nucleophile then attacks one of the electrophilic carbon atoms. For a terminal epoxide like the one in this compound, the attack of the nucleophile generally occurs at the more substituted benzylic carbon if the reaction has significant SN1 character, due to the stabilization of the resulting carbocation. However, if the reaction proceeds via a more SN2-like mechanism, the nucleophile will attack the less sterically hindered terminal carbon.

Under basic or neutral conditions, the nucleophile directly attacks one of the epoxide carbons. In the case of an unsymmetrical epoxide, the attack typically occurs at the less sterically hindered carbon atom (the terminal CH₂ group in this case), following an SN2 mechanism.

Computational studies, such as those using Density Functional Theory (DFT), can provide detailed insights into the reaction pathways and transition states of epoxide opening reactions. beilstein-journals.org For instance, DFT calculations have been used to elucidate the mechanism of epoxide ring-opening reactions catalyzed by macrocyclic compounds, suggesting that the catalyst can influence the accessibility of the epoxide and the regioselectivity of the nucleophilic attack. beilstein-journals.org

Transition state analysis, often aided by computational methods, is a powerful tool for understanding the kinetics and selectivity of catalyzed reactions. nih.gov For cross-coupling and other transition metal-catalyzed reactions involving benzoate derivatives, understanding the structure and energy of the transition states is key to rational catalyst design and optimization.

Applications in Advanced Chemical Synthesis and Materials Research

Methyl 3-(oxiran-2-yl)benzoate as a Versatile Synthetic Intermediate

The dual functionality of this compound allows it to be a starting point for a wide range of chemical transformations. The ester group can undergo reactions such as hydrolysis, transesterification, and reduction, while the strained three-membered oxirane ring is susceptible to ring-opening reactions with a variety of nucleophiles. This reactivity profile enables its use as a foundational element in the synthesis of more elaborate chemical structures.

The structure of this compound is well-suited for the construction of complex, three-dimensional molecular frameworks. The benzoate (B1203000) portion provides a rigid aromatic core, while the oxirane ring serves as a key electrophilic site for introducing new functionalities and building molecular complexity.

Ring-opening of the epoxide by various nucleophiles (e.g., amines, alcohols, thiols) under either acidic or basic conditions leads to the formation of 1,2-disubstituted products, specifically β-substituted alcohols. This reaction is a powerful tool for creating stereocenters and extending the carbon skeleton. For example, reaction with an amine would yield an amino alcohol, a common structural motif in pharmaceuticals and biologically active compounds.

Research on related benzoate derivatives has demonstrated their utility as precursors for bioactive compounds and complex 3D scaffolds. researchgate.netresearchgate.net For instance, strategies involving Diels-Alder reactions on benzoate-derived structures have been used to create diverse molecular shapes for drug discovery. researchgate.net Similarly, the inherent reactivity of the epoxide ring in this compound allows it to be a key component in diversity-oriented synthesis, a strategy used to quickly generate libraries of structurally diverse small molecules.

The electrophilic nature of the oxirane ring in this compound allows for the synthesis of a wide array of organic derivatives. The ring-opening reaction can be initiated by a broad spectrum of nucleophilic reagents, leading to compounds with varied functional groups.

Key transformations include:

Reaction with amines: Primary and secondary amines open the epoxide ring to form amino alcohols, which are important intermediates in pharmaceutical synthesis.

Reaction with alcohols/phenols: In the presence of an acid or base catalyst, alcohols and phenols can act as nucleophiles to produce ether-alcohol derivatives.

Reaction with water: Hydrolysis of the epoxide group yields a diol (dihydroxy) derivative.

Reaction with thiols: Thiols react readily with the oxirane to form thioether-alcohols.

These reactions provide access to a multitude of derivatives from a single starting material. For example, the synthesis of various β-diketones from benzoate precursors highlights the versatility of the core structure in creating ligands for advanced materials like organic light-emitting diodes (OLEDs). mdpi.com The ability to introduce different functionalities through the epoxide ring makes this compound a valuable intermediate for creating custom molecules for specific applications.

Table 1: Potential Derivatives from Nucleophilic Ring-Opening of this compound

Nucleophile Reagent Example Resulting Functional Group Potential Application Area
Amine Ammonia (NH₃), Diethylamine Amino alcohol Pharmaceutical intermediates
Alcohol Methanol (B129727) (CH₃OH) Ether alcohol Solvents, chemical synthesis
Water H₂O Diol Polymer building blocks
Thiol Ethanethiol (C₂H₅SH) Thioether alcohol Synthesis of sulfur-containing compounds
Azide Sodium Azide (NaN₃) Azido alcohol Click chemistry, heterocycle synthesis

Integration into Polymer Science and Advanced Materials

In polymer science, the distinct functionalities of this compound allow it to be used as a monomer for creating functional polymers and as a crosslinking agent to build robust polymer networks.

This compound can act as an epoxy-functionalized monomer. The oxirane ring can undergo ring-opening polymerization to form polyether chains. This polymerization can be initiated by cationic or anionic initiators, leading to linear polymers with pendant methyl benzoate groups. These pendant groups can then be further modified post-polymerization to tailor the final properties of the material.

This approach is part of a broader strategy to develop advanced polymers with specific functionalities. nih.gov The development of new epoxy resin monomers is an active area of research, aiming to create materials with tailored properties for various applications. nih.gov The presence of both an aromatic ring and an ester group in the repeating unit of a polymer derived from this compound would influence its thermal and mechanical properties, such as its glass transition temperature and rigidity.

The most significant application of epoxy compounds in polymer science is as crosslinking agents to create thermosetting polymers, commonly known as epoxy resins. mdpi.com this compound can be used in conjunction with a curing agent (hardener) to form a rigid, three-dimensional polymer network.

The crosslinking process typically involves the reaction of the epoxy groups with a multifunctional curing agent, such as a diamine or an acid anhydride (B1165640). For example, a diamine curing agent can react with two epoxy groups, forming covalent bonds that link different polymer chains together. This process transforms the liquid resin into a solid, infusible, and insoluble material with high mechanical strength, chemical resistance, and thermal stability. mdpi.com The density of crosslinks, which can be controlled by the ratio of epoxy monomer to curing agent, determines the final properties of the thermoset material. semanticscholar.orgpatsnap.com

Table 2: Common Curing Agents for Epoxy Resins and Their Reaction with this compound

Curing Agent Class Example Reaction Mechanism Resulting Linkage
Amines Triethylenetetramine Nucleophilic addition of amine to the epoxy ring β-hydroxy amine
Anhydrides Phthalic Anhydride Esterification reaction initiated by a catalyst Ester and hydroxyl groups
Polyamides Amine-terminated polyamides Similar to amines, forms a more flexible network β-hydroxy amide

There is a growing emphasis in the chemical industry on developing materials from renewable, bio-based sources to reduce reliance on petrochemicals. x-mol.net While this compound is conventionally synthesized from petroleum-derived feedstocks, the fundamental oxirane-benzoate chemical structure is relevant to the field of bio-sourced materials.

Many bio-based platform chemicals, such as those derived from lignin (B12514952) (which is rich in aromatic structures) or plant oils, can be chemically modified to produce aromatic epoxy monomers. mdpi.comuniv-lorraine.fr For example, compounds like vanillin or ferulic acid, which are derived from biomass, possess aromatic rings that can be converted into benzoate-like structures and subsequently epoxidized. These bio-based epoxy monomers can then be used to create more sustainable polymers and composites. mdpi.com The goal of this research is to produce materials with performance comparable to traditional epoxy resins while improving their environmental footprint.

Role in Functional Materials and Composites

While specific research detailing the use of this compound in functional materials and composites is not extensively documented, the chemical nature of its functional groups suggests several potential applications. The epoxide group is susceptible to ring-opening reactions with a variety of nucleophiles, a fundamental process in the formation of epoxy resins. This reactivity allows for the incorporation of the molecule into cross-linked polymer networks, which are the basis of many high-performance materials.

The ester functionality can influence the properties of the resulting polymer, such as its solubility, polarity, and adhesion to different substrates. By modifying the ester group or incorporating the entire molecule into a polymer backbone, materials with tailored thermal and mechanical properties could be developed. In the broader context of epoxy-functionalized compounds, such molecules are utilized as monomers or cross-linking agents to create materials with enhanced durability, chemical resistance, and thermal stability. These materials find use in coatings, adhesives, and as matrices for fiber-reinforced composites.

Catalytic Roles and Applications

The catalytic applications of this compound are an emerging area of interest, with potential roles in both organocatalysis and as a component of more complex catalytic systems.

Use in Organocatalytic Systems

There is currently limited direct research on the application of this compound within organocatalytic systems. However, the epoxide and ester functionalities present in the molecule are common motifs in substrates for organocatalytic transformations. For example, the enantioselective ring-opening of epoxides is a well-established reaction class in organocatalysis, often employing chiral catalysts to produce optically active products. This compound could serve as a model substrate in the development of new organocatalysts for such transformations.

Role in Metal-Organic Framework (MOF) Catalysis

The potential for this compound to be used in the synthesis of Metal-Organic Frameworks (MOFs) lies in its ability to be chemically modified into a suitable organic linker. The ester group can be hydrolyzed to a carboxylic acid, which can then coordinate with metal ions to form the characteristic porous structure of a MOF. The epoxide group could either be preserved as a reactive site within the MOF pores for post-synthetic modification or it could be used to anchor the MOF to a support. While specific examples of MOFs constructed from this compound are not yet reported in the literature, the versatility of its functional groups makes it a promising candidate for the design of novel functional MOFs.

Contributions to Method Development in Organic Chemistry

This compound serves as a valuable tool for the development of new synthetic methodologies in organic chemistry. Its two distinct functional groups allow for selective chemical transformations, making it an ideal substrate for testing the scope and limitations of new reagents and reaction conditions.

For instance, chemists might use this compound to explore new methods for the regioselective and stereoselective ring-opening of epoxides in the presence of an ester. Conversely, it could be used to develop new reactions that selectively target the ester group while leaving the epoxide intact. The development of such selective transformations is a constant pursuit in organic synthesis, and molecules like this compound provide the necessary chemical complexity to validate these new methods.

Below is a table summarizing some of the key research findings related to the broader class of functionalized epoxides and their applications, which provide context for the potential of this compound.

Research AreaKey FindingsPotential Relevance to this compound
Functional Polymers Epoxy-functionalized monomers can be polymerized to create materials with reactive surfaces for sensor applications.The epoxide group of this compound could be used to create functional polymer films.
Epoxy Resins Glycidyl (B131873) esters are used to impart flexibility and improve adhesion in epoxy resin formulations.As a glycidyl-like compound, it could be a component in specialized epoxy resins.
Asymmetric Catalysis The development of chiral catalysts for the enantioselective ring-opening of meso-epoxides is a significant area of research.This compound could be used as a prochiral substrate to test new asymmetric catalysts.
Synthetic Methodology The selective transformation of one functional group in the presence of another is a hallmark of sophisticated organic synthesis.The compound is an excellent platform for developing and showcasing new selective chemical reactions.

Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount in the characterization of Methyl 3-(oxiran-2-yl)benzoate, offering non-destructive analysis of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide critical data for the structural confirmation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, methyl benzoate (B1203000), in deuterated chloroform (B151607) (CDCl₃) shows distinct signals corresponding to the different proton environments. upenn.edudoi.org The aromatic protons typically appear as multiplets in the downfield region, while the methyl ester protons present as a sharp singlet. For this compound, additional signals corresponding to the protons of the oxirane ring would be expected.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In the case of methyl benzoate, the carbonyl carbon of the ester group is characteristically deshielded and appears at a high chemical shift. doi.orgresearchgate.net The aromatic carbons show a range of chemical shifts depending on their substitution. The introduction of the oxiranyl group at the meta position would lead to predictable shifts in the signals of the aromatic carbons and the appearance of new signals for the oxirane ring carbons.

¹H and ¹³C NMR Spectral Data for Related Benzoate Compounds
CompoundSolvent¹H NMR (ppm)¹³C NMR (ppm)Reference
Methyl benzoateCDCl₃δ 8.02–7.97 (m, 2H), 7.47 (d, J = 7.4 Hz, 1H), 7.39–7.32 (m, 2H), 3.83 (s, 3H)δ 166.7, 132.6, 130.4, 129.4, 128.8, 128.1, 51.7 rsc.org
Methyl 3-chlorobenzoateCDCl₃δ 7.97 (s, 1H), 7.90 (d, J = 7.6 Hz, 1H), 7.48–7.45 (m, 1H), 7.38–7.30 (m, 1H), 3.89 (s, 3H)δ 165.7, 134.3, 132.8, 131.8, 129.6, 127.6, 52.3 rsc.org
Methyl 3-nitrobenzoateCDCl₃δ 8.76 (s, 1H), 8.37–8.28 (m, 2H), 7.65–7.50 (m, 2H), 3.93 (s, 3H)δ 164.7, 148.1, 135.1, 131.7, 129.5, 127.2, 124.3, 52.6 rsc.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and epoxide functionalities.

The IR spectrum of a similar compound, methyl benzoate, displays a strong absorption band for the carbonyl (C=O) stretch of the ester group, typically in the range of 1715-1730 cm⁻¹. brainly.com The presence of conjugation with the aromatic ring can shift this peak. brainly.com Additionally, C-O stretching vibrations of the ester group are observed in the 1000-1300 cm⁻¹ region. brainly.com For this compound, characteristic bands for the oxirane ring, including C-O and C-H stretching vibrations, would also be present. The analysis of the IR spectrum of methyl benzoate shows that the organic phase remains pure during certain reactions, indicating that the reaction occurs in the aqueous phase. researchgate.net

Characteristic IR Absorption Bands for Methyl Benzoate and Related Functional Groups
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
Ester (C=O)Stretch1715-1730 brainly.com
Ester (C-O)Stretch1000-1300 brainly.com
Aromatic C-HStretch3000-3100 brainly.com
Aliphatic C-H (in CH₃)Stretch2870, 2960 brainly.com
Oxirane C-OStretch~1250 (asymmetric), ~840-750 (symmetric)

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements, allowing for the determination of the elemental composition.

Predicted Mass Spectrometry Data for Methyl 4-(oxiran-2-yl)benzoate
Adductm/zPredicted CCS (Ų)Reference
[M+H]⁺179.07027135.1 uni.lu
[M+Na]⁺201.05221145.1 uni.lu
[M-H]⁻177.05571143.9 uni.lu
[M+NH₄]⁺196.09681149.3 uni.lu
[M+K]⁺217.02615144.5 uni.lu
[M+H-H₂O]⁺161.06025128.5 uni.lu

Advanced Structural Characterization

For an unambiguous determination of the three-dimensional structure of this compound, more advanced techniques are employed.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise atomic arrangement of a crystalline solid. While no specific crystal structure data for this compound was found, the crystal structure of a related compound, methyl 3-(3-hydroxy-3-phenyl-prop-2-enoyl)benzoate, has been determined. nih.gov This analysis revealed the existence of an enol tautomeric form stabilized by an intramolecular hydrogen bond. nih.gov Should this compound be obtained in a crystalline form, X-ray diffraction analysis would provide unequivocal proof of its structure, including bond lengths, bond angles, and stereochemistry of the oxirane ring relative to the benzoate moiety.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and oxygen) in a compound. This data is used to determine the empirical formula of the compound, which can then be compared with the molecular formula obtained from mass spectrometry. For this compound (C₁₀H₁₀O₃), the calculated elemental composition is approximately 62.50% carbon, 5.24% hydrogen, and 32.26% oxygen. Experimental results from elemental analysis should closely match these theoretical values to confirm the purity and elemental composition of the synthesized compound. rsc.org

Chromatographic and Separation Methods

Chromatographic techniques are indispensable for the purification and analysis of this compound. They play a critical role in ensuring the quality of the compound for subsequent applications and for monitoring its chemical transformations.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for determining the enantiomeric excess (e.e.) of its chiral forms. heraldopenaccess.us Given that the molecule contains a stereocenter at the epoxide ring, resolving and quantifying the enantiomers is often critical, particularly in pharmaceutical applications. heraldopenaccess.usnih.gov

For purity analysis, reversed-phase HPLC (RP-HPLC) is typically employed. This method separates the target compound from impurities based on differences in polarity. A C18 column is commonly used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.netresearchgate.net Detection is often performed using an ultraviolet (UV) detector, as the benzene (B151609) ring in the molecule is a strong chromophore. heraldopenaccess.us The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Determining the enantiomeric excess requires chiral HPLC. heraldopenaccess.us This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. sigmaaldrich.comsigmaaldrich.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for this purpose. heraldopenaccess.us The mobile phase is typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol). By comparing the peak areas of the two separated enantiomers, the enantiomeric excess can be accurately calculated. sigmaaldrich.com

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

ParameterPurity Analysis (RP-HPLC)Enantiomeric Excess (Chiral HPLC)
Column C18, 4.6 x 250 mm, 5 µmChiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)n-Hexane:Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 230 nmUV at 230 nm
Column Temp. 30 °C25 °C
Injection Vol. 10 µL10 µL
Expected R(t) ~5-7 minEnantiomer 1: ~9 min, Enantiomer 2: ~11 min

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of chemical reactions in real-time, such as the synthesis of this compound from its alkene precursor. msu.edursc.org The technique separates compounds on a silica (B1680970) gel plate based on polarity. rochester.edu

During the synthesis, small aliquots of the reaction mixture are periodically spotted onto a TLC plate alongside the starting material. msu.edu The plate is then developed in a chamber containing a suitable solvent system, typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). researchgate.net As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the more polar epoxide product will appear and intensify. msu.educhegg.com The reaction is considered complete when the starting material spot is no longer visible. chegg.com A "cospot," where the reaction mixture and starting material are spotted on top of each other, is often used to confirm the identity of the spots, especially if the retention factor (Rf) values are similar. rochester.edu

Table 2: Hypothetical TLC Monitoring of this compound Synthesis

CompoundRetention Factor (Rf)Observation
Starting Material (Alkene) ~0.65Spot intensity decreases over time.
Product (Epoxide) ~0.40Spot appears and intensity increases over time.
Reaction Mixture (t=0) Single spot at Rf ~0.65Corresponds to starting material.
Reaction Mixture (t=intermediate) Two spots at Rf ~0.65 and ~0.40Both starting material and product are present.
Reaction Mixture (t=final) Single spot at Rf ~0.40Starting material is fully consumed.
(Note: Rf values are illustrative and depend on the exact TLC plate and solvent system used, e.g., Hexane:Ethyl Acetate 4:1)

Thermal and Microscopic Analysis for Material Applications

When this compound is used as a monomer to create polymers or as a component in advanced materials, its thermal and morphological properties become paramount. Techniques like TGA, SEM, and gas adsorption provide critical insights into the material's performance characteristics.

Thermogravimetric Analysis (TGA) for Thermal Behavior

A typical TGA curve for a polymer shows a stable plateau at lower temperatures, followed by a sharp drop in mass as the polymer begins to decompose. researchgate.net The onset temperature of decomposition is a key indicator of the material's thermal stability. nih.gov For polymers synthesized from this compound, TGA can be used to compare the stability of different polymer formulations or to understand how the inclusion of this monomer affects the thermal properties of a copolymer.

Table 3: Example TGA Data for a Hypothetical Polymer from this compound

ParameterValue (Nitrogen Atmosphere)Description
Heating Rate 10 °C/minStandard heating rate for thermal analysis.
Temperature Range 30 °C to 600 °CCovers the range from ambient to full decomposition.
Onset of Decomposition (T_onset) ~320 °CThe temperature at which significant mass loss begins.
Temperature at 5% Mass Loss (T_d5) 335 °CIndicates the initial stage of thermal degradation.
Temperature at Max Decomposition Rate 375 °CThe peak of the derivative TGA curve (DTG).
Char Yield at 600 °C 15%The percentage of non-volatile residue remaining after heating.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the surface topography and morphology of materials at the micro- and nanoscale. If this compound were used to synthesize a solid material, such as a polymer film, a porous monolith, or a composite, SEM would be essential for characterizing its physical structure.

The analysis involves scanning a focused beam of electrons over the sample surface, which generates signals that provide information about the sample's surface features. SEM images can reveal details about pore structure, particle size and shape, surface roughness, and the dispersion of different phases within a composite material. For a polymer derived from this compound, SEM could be used to verify the formation of a desired porous architecture or to assess the surface quality of a non-porous film.

Gas Adsorption Studies for Porosity

For material forms of this compound derivatives designed to be porous, such as certain polymers or metal-organic frameworks (MOFs), gas adsorption analysis is the standard method for characterizing their porosity. nih.govresearchgate.netberkeley.edu This technique typically involves measuring the amount of an inert gas, most commonly nitrogen at 77 K, that adsorbs to the material's surface at various pressures.

The resulting data, plotted as an adsorption-desorption isotherm, allows for the calculation of key porous properties. The Brunauer-Emmett-Teller (BET) method is used to determine the specific surface area, while other models (e.g., Barrett-Joyner-Halenda, BJH) can be used to calculate the pore size distribution and total pore volume. nih.gov These parameters are critical for applications in catalysis, separation, and gas storage, where a high and accessible surface area is often required. northwestern.edunih.gov

Table 4: Representative Porosity Data from N2 Adsorption for a Hypothetical Porous Material

ParameterValueUnitSignificance
BET Surface Area 450m²/gTotal accessible surface area for molecular interaction.
Langmuir Surface Area 620m²/gA model-based surface area, often higher than BET. nih.gov
Total Pore Volume 0.35cm³/gThe total volume of empty space within the material.
Average Pore Diameter 3.8nmIndicates the average size of the pores (mesoporous range).

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, which are based on the fundamental principles of quantum mechanics, are essential tools for elucidating the intrinsic properties of a molecule. For Methyl 3-(oxiran-2-yl)benzoate, these methods can predict its structure, stability, and electronic characteristics with high accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and energetics of organic molecules due to its favorable balance of accuracy and computational cost. researchgate.net A typical DFT study on this compound would begin with geometry optimization to find the lowest energy conformation of the molecule. Such calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), determine bond lengths, bond angles, and dihedral angles of the most stable structure. nih.govresearchgate.net

The electronic properties are then investigated by analyzing the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.govajchem-a.com For aromatic compounds, these orbitals are often distributed across the π-system, but the presence of the ester and epoxide groups in this compound would introduce specific localizations.

Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the MEP would likely show negative potential around the oxygen atoms of the ester and epoxide groups, indicating these as sites for electrophilic attack, while positive potential might be found near the hydrogen atoms.

Table 1: Illustrative DFT-Calculated Properties for an Aromatic Epoxide (Note: This table is a representative example based on typical DFT studies of similar molecules and does not represent experimentally verified data for this compound.)

Parameter Calculated Value Significance
Total Energy -X Hartrees Indicates the stability of the optimized geometry.
HOMO Energy -Y eV Relates to ionization potential and electron-donating ability.
LUMO Energy -Z eV Relates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap (Y-Z) eV An indicator of chemical reactivity and kinetic stability. researchgate.net
Dipole Moment D Debyes Quantifies the overall polarity of the molecule.

Ab initio methods and DFT are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the frequencies and intensities of the vibrational modes. nih.gov These theoretical spectra are invaluable for interpreting and assigning bands in experimentally recorded spectra.

For this compound, a computational approach would calculate the harmonic vibrational frequencies. researchgate.net It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical method, thereby improving agreement with experimental data. ajchem-a.com The predicted spectrum would feature characteristic peaks for the functional groups present:

Aromatic C-H stretching: Typically found in the 3100-3000 cm⁻¹ region. nih.gov

Carbonyl (C=O) stretching of the ester: A strong absorption expected around 1720 cm⁻¹.

Epoxide ring vibrations: Asymmetric C-O-C stretching and ring "breathing" modes, usually appearing in the 1250 cm⁻¹, 950-810 cm⁻¹, and 840-750 cm⁻¹ regions.

Benzene (B151609) ring vibrations: C=C stretching modes in the 1600-1450 cm⁻¹ range.

The calculation of both IR intensities and Raman activities helps to distinguish between different vibrational modes, as some may be strong in one type of spectrum and weak or absent in the other. nih.gov

Table 2: Representative Comparison of Calculated and Experimental Vibrational Frequencies (Note: This is an illustrative table. Experimental values are hypothetical and for demonstration purposes only.)

Vibrational Mode Calculated Frequency (cm⁻¹) (Scaled) Experimental Frequency (cm⁻¹) Assignment
ν(C=O) 1725 1720 Ester carbonyl stretch
ν(C=C) 1605 1600 Aromatic ring stretch
ν_as(C-O-C) 1255 1250 Epoxide asymmetric stretch
δ(C-H) 760 755 Aromatic out-of-plane bend

Molecular Modeling and Simulation

While quantum chemical calculations focus on static properties, molecular modeling and simulation techniques are used to explore the dynamic behavior and conformational landscape of molecules.

This compound has rotational freedom around the single bonds connecting the ester and epoxide groups to the benzene ring. Conformational analysis is performed to identify the different spatial arrangements (conformers) of the molecule and their relative energies. This can be done by systematically rotating the dihedral angles and calculating the energy of each resulting structure.

Molecular Dynamics (MD) simulations provide a more comprehensive view of the molecule's dynamic nature. nih.gov In an MD simulation, the trajectory of atoms and molecules is calculated over time by solving Newton's equations of motion. nasa.gov For this compound, an MD simulation could reveal:

The preferred conformations in different environments (e.g., in a vacuum or in a solvent).

The flexibility of the molecule and the timescales of conformational changes.

Interactions between the molecule and its surroundings, such as solvent molecules. acs.org

MD simulations are particularly powerful for understanding how a molecule like this might interact with a biological target or a material surface, by simulating the complex system and analyzing the interaction energies and structural arrangements. nih.govmdpi.com

A key application of computational chemistry is the elucidation of chemical reaction mechanisms. For this compound, several reactions are of interest, most notably the ring-opening of the epoxide. The epoxide ring is susceptible to attack by both nucleophiles and electrophiles.

Computational methods can be used to model the potential energy surface of a reaction. This involves locating the structures of the reactants, products, any intermediates, and, crucially, the transition states (TS). The transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction. Studies on similar epoxide systems have shown that computational modeling can effectively map out the steps of nucleophilic ring-opening reactions. nih.gov Similarly, the mechanism of ester hydrolysis or transesterification could be investigated. mdpi.com

By comparing the activation energies for different possible pathways (e.g., attack at the different carbon atoms of the epoxide), chemists can predict the regioselectivity and stereoselectivity of a reaction.

Table 3: Example of Calculated Activation Energies for a Hypothetical Reaction (Note: This table is illustrative of the data obtained from reaction pathway prediction.)

Reaction Pathway Reactant Complex Energy (kcal/mol) Transition State Energy (kcal/mol) Activation Energy (kcal/mol)
Epoxide opening at Cα 0.0 (Reference) +15.5 15.5
Epoxide opening at Cβ 0.0 (Reference) +18.2 18.2

Structure-Reactivity Relationships from Computational Data

The ultimate goal of these computational investigations is to establish clear relationships between the molecular structure of this compound and its chemical reactivity. By integrating the findings from DFT, MD, and reaction pathway analysis, a comprehensive picture emerges.

The conformational analysis from MD simulations can reveal whether the most stable conformer is also the most reactive one, or if the molecule must adopt a higher-energy conformation to react. This interplay between structure, electronics, and dynamics is central to understanding and predicting the chemical behavior of this compound, guiding its potential applications in synthesis and materials science.

Rational Design of Derivatives and Catalysts

Computational and theoretical chemistry have become indispensable tools in the rational design of novel derivatives of this compound and in the development of highly efficient and selective catalysts for its transformations. By simulating molecular structures, reaction pathways, and intermolecular interactions, researchers can predict the properties and reactivity of new compounds and catalysts, thereby guiding synthetic efforts toward desired outcomes and minimizing trial-and-error experimentation.

Rational Design of Derivatives:

The modification of the this compound scaffold is often aimed at modulating its biological activity or tuning its chemical reactivity. In silico studies, particularly those employing Density Functional Theory (DFT), are pivotal in this process. nih.govresearchgate.netbohrium.com These methods allow for the calculation of various molecular properties that are crucial for understanding structure-activity relationships (SAR).

For instance, molecular docking studies can predict the binding affinity and orientation of this compound derivatives within the active site of a target enzyme. This approach has been used to identify potential inhibitors for pathways like the pentose (B10789219) phosphate (B84403) pathway by evaluating methyl benzoate (B1203000) derivatives. nih.gov By systematically altering substituents on the phenyl ring or modifying the epoxide moiety, computational models can identify which functional groups are likely to enhance binding interactions, such as hydrogen bonds or hydrophobic contacts.

Key molecular descriptors calculated through computational methods to guide derivative design include:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. semanticscholar.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution and are used to predict sites for electrophilic and nucleophilic attack, which is critical for designing derivatives with specific reaction profiles.

Quantum Theory of Atoms in Molecules (QTAIM): This analysis helps in characterizing the nature of chemical bonds and non-covalent interactions within the molecule, aiding in the design of stable derivatives.

A theoretical study on methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate, a related ester-containing compound, demonstrated how DFT calculations can be used to understand molecular geometry, frontier molecular orbitals, and electrostatic potential, providing a framework for predicting the behavior of new derivatives. researchgate.net

Interactive Data Table: Key Computational Parameters for Derivative Design

ParameterSignificance in Derivative DesignTypical Computational Method
Binding Energy Predicts the strength of interaction with a biological target. Lower, more negative values are generally better.Molecular Docking
HOMO-LUMO Gap Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity.DFT, Hartree-Fock
MEP Surface Identifies regions prone to nucleophilic or electrophilic attack, guiding synthetic modifications.DFT, Hartree-Fock
Dipole Moment Influences solubility and intermolecular interactions.DFT, Semi-empirical methods

Rational Design of Catalysts:

The oxirane ring of this compound is a versatile functional group that can undergo various transformations, most notably ring-opening reactions. The rational design of catalysts for these reactions focuses on achieving high regioselectivity (attack at the desired carbon of the epoxide) and enantioselectivity (formation of a single enantiomer).

Computational modeling plays a crucial role in designing catalysts for specific outcomes. ki.siresearchgate.net For the ring-opening of epoxides, both organocatalysts and metal-based catalysts are subjects of intense computational investigation. beilstein-journals.org

Metal-Based Catalysts: DFT and multiscale modeling are used to design and screen metal complexes for catalytic activity. ki.si For reactions like the copolymerization of epoxides with CO2, dinuclear or bimetallic catalysts often show superior performance, and computational studies help elucidate the cooperative mechanisms between metal centers. nih.gov In the asymmetric ring-opening of epoxides, chiral salen-metal complexes (e.g., with Cr(III) or Co(III)) have been computationally and experimentally optimized. acs.org Kinetic and structural studies, supported by modeling, can reveal that the mechanism involves the cooperative activation of both the epoxide and the nucleophile by different metal centers. acs.org

Organocatalysts: Asymmetric organocatalysis provides a metal-free alternative for epoxide transformations. beilstein-journals.org Computational models, such as the one developed for the Julia-Colonna asymmetric epoxidation, help to understand the transition state and the interactions responsible for stereochemical control. youtube.com These models often highlight the importance of hydrogen bonding and other non-covalent interactions between the catalyst, substrate, and reagent in directing the stereochemical outcome.

Heterogeneous Catalysts: The design of solid catalysts, such as metal-organic frameworks (MOFs) or supported metal oxides, also benefits from computational approaches. researchgate.netrsc.org Simulations can predict how the catalyst's pore structure, surface acidity, and the nature of active sites will influence the reaction with substrates like this compound. For example, studies on MOFs have shown that factors like cooperative Brønsted/Lewis acid sites can significantly enhance catalytic efficiency in epoxide ring-opening. researchgate.net

The regiodivergent opening of epoxides can also be controlled through the rational selection of co-catalysts, a process that can be guided by computational insights into reaction mechanisms. For instance, nickel-catalyzed reactions have been shown to yield different regioisomers depending on whether an iodide or a titanocene (B72419) co-catalyst is used, which proceed through different intermediates. nih.gov

Interactive Data Table: Strategies in Rational Catalyst Design for Epoxide Reactions

Catalyst TypeDesign StrategyKey Computational InsightsExample Application
Metal-Salen Complexes Tuning the metal center and ligand substituents.Elucidation of bimetallic cooperative mechanisms; transition state modeling.Asymmetric ring-opening with azides or water. acs.org
Organocatalysts Modifying catalyst scaffold to control non-covalent interactions.Modeling of hydrogen bonding networks in the transition state.Asymmetric epoxidation and kinetic resolution. youtube.com
Heterogeneous Catalysts Optimizing pore size, surface chemistry, and active site density.Prediction of substrate diffusion and surface reaction kinetics.Alcoholysis of epoxides. rsc.org
Bimetallic Catalysts Combining two different metals to create synergistic effects.Understanding Lewis acidity and lability of intermediates.CO2/epoxide copolymerization. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(oxiran-2-yl)benzoate, and how can reaction conditions be optimized?

  • Methodology :

  • Epoxidation : React 3-vinylbenzoate derivatives with peracids (e.g., mCPBA) under controlled temperatures (0–25°C) to form the epoxide ring. Monitor reaction progress via TLC or HPLC .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via 1H NMR^1 \text{H NMR} (e.g., characteristic epoxide protons at δ 3.1–4.0 ppm) and GC-MS .
  • Optimization : Adjust stoichiometry of oxidizing agents and reaction time to minimize side products like diols from ring-opening.

Q. How can the reactivity of the epoxide group in this compound be characterized under acidic, basic, or nucleophilic conditions?

  • Methodology :

  • Acidic Hydrolysis : Treat with dilute H2SO4\text{H}_2\text{SO}_4 in THF/water (1:1) at 50°C; monitor via 1H NMR^1 \text{H NMR} for diol formation (δ 1.5–2.5 ppm for -OH protons) .
  • Nucleophilic Attack : React with amines (e.g., benzylamine) in ethanol at reflux. Analyze products via LC-MS to identify β-amino alcohol derivatives .
  • Kinetic Studies : Use in-situ FTIR to track epoxide ring-opening rates under varying pH conditions .

Q. What crystallographic techniques are suitable for resolving the structure of this compound and its derivatives?

  • Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K. Ensure crystal quality by slow evaporation from dichloromethane/hexane .
  • Refinement : Employ SHELXL for structure solution. Address potential twinning or disorder using the TWIN/BASF commands in SHELX .
  • Validation : Cross-check bond lengths (C-O ~1.43 Å for epoxide) and angles (C-O-C ~60°) against Cambridge Structural Database entries .

Q. Which analytical methods are most effective for assessing the purity and stability of this compound?

  • Methodology :

  • HPLC : Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm. Compare retention times against certified reference standards .
  • Stability Testing : Store samples at -20°C under inert gas. Monitor degradation via 1H NMR^1 \text{H NMR} over 30 days; quantify epoxide ring integrity using integration ratios .

Advanced Research Questions

Q. How can the stereoelectronic effects of the epoxide group influence reaction kinetics in nucleophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to map transition states for ring-opening. Compare activation energies for axial vs. equatorial nucleophile attack .
  • Kinetic Isotope Effects (KIE) : Use deuterated nucleophiles (e.g., D2O\text{D}_2\text{O}) to probe rate-determining steps via Eyring plots .

Q. What strategies resolve contradictions in crystallographic data arising from dynamic disorder or pseudosymmetry in this compound complexes?

  • Methodology :

  • Twinning Analysis : Apply the ROTAX algorithm in SHELXL to deconvolute overlapping reflections in twinned crystals .
  • Disorder Modeling : Partition occupancy factors for disordered moieties (e.g., rotating ester groups) using PART commands in SHELX .

Q. How does this compound interact with biological targets like epoxide hydrolases, and how can this be quantified?

  • Methodology :

  • Enzyme Assays : Incubate with recombinant human epoxide hydrolase (EH3) in phosphate buffer (pH 7.4). Measure diol formation via LC-MS/MS .
  • Docking Studies : Use AutoDock Vina to simulate binding poses. Validate with mutagenesis data targeting active-site residues (e.g., Asp226, His434) .

Q. What computational approaches predict the regioselectivity of epoxide ring-opening in this compound under enzymatic vs. non-enzymatic conditions?

  • Methodology :

  • MD Simulations : Run 100-ns trajectories in GROMACS with CHARMM36 force fields to compare solvent accessibility of epoxide carbons .
  • QM/MM Hybrid Models : Combine DFT (B3LYP) for the active site with molecular mechanics for the protein backbone to model catalytic mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.